(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of biphenyl derivatives using difluoromethylation reagents .
Industrial Production Methods
Industrial production of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms on the biphenyl structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
Chemistry
In chemistry, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on biological systems. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Similar in structure but lacks the hydroxymethyl group.
4-Fluorobiphenyl: Contains only one fluorine atom on the biphenyl structure.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently on the biphenyl structure.
Uniqueness
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxymethyl group.
Properties
CAS No. |
885963-44-0 |
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Molecular Formula |
C13H10F2O |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
[3-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 |
InChI Key |
YHNJLQVNVWXMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO |
Origin of Product |
United States |
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